molecular formula C11H11BrN4S B5530460 4-[(E)-(2-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

4-[(E)-(2-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

Cat. No.: B5530460
M. Wt: 311.20 g/mol
InChI Key: ZZLOBUSMTHULIN-NTUHNPAUSA-N
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Description

4-[(E)-(2-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring with a thione group and a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione typically involves the condensation of 2-bromobenzaldehyde with 3-ethyl-1H-1,2,4-triazole-5-thione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-(2-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its triazole ring is a common motif in many bioactive molecules, and the presence of the bromophenyl group can enhance its binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity and selectivity. The thione group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione
  • 4-[(E)-(4-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione
  • 4-[(E)-(2-chlorophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

Uniqueness

What sets 4-[(E)-(2-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione apart from similar compounds is its specific substitution pattern. The position of the bromine atom on the phenyl ring can significantly influence the compound’s reactivity and binding properties. Additionally, the presence of the ethyl group on the triazole ring can affect its solubility and overall chemical behavior.

Properties

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4S/c1-2-10-14-15-11(17)16(10)13-7-8-5-3-4-6-9(8)12/h3-7H,2H2,1H3,(H,15,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLOBUSMTHULIN-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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